molecular formula C9H9FN4 B13672695 5-Amino-3-(3-fluoro-4-methylphenyl)-1H-1,2,4-triazole

5-Amino-3-(3-fluoro-4-methylphenyl)-1H-1,2,4-triazole

Cat. No.: B13672695
M. Wt: 192.19 g/mol
InChI Key: OJTYZXWFABEZOI-UHFFFAOYSA-N
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Description

5-Amino-3-(3-fluoro-4-methylphenyl)-1H-1,2,4-triazole: is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science. The presence of the amino group and the fluorinated aromatic ring in this compound enhances its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-(3-fluoro-4-methylphenyl)-1H-1,2,4-triazole typically involves the reaction of 3-amino-1,2,4-triazole with 3-fluoro-4-methylbenzaldehyde under specific conditions. The reaction proceeds through a series of steps including condensation, cyclization, and dehydration .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthetic routes that ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .

Scientific Research Applications

5-Amino-3-(3-fluoro-4-methylphenyl)-1H-1,2,4-triazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 5-Amino-3-(3-fluoro-4-methylphenyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and dipole interactions with biological receptors, leading to its biological effects. The exact molecular targets and pathways may vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the fluorinated aromatic ring and the amino group in 5-Amino-3-(3-fluoro-4-methylphenyl)-1H-1,2,4-triazole makes it unique compared to other similar compounds. These functional groups enhance its chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C9H9FN4

Molecular Weight

192.19 g/mol

IUPAC Name

5-(3-fluoro-4-methylphenyl)-1H-1,2,4-triazol-3-amine

InChI

InChI=1S/C9H9FN4/c1-5-2-3-6(4-7(5)10)8-12-9(11)14-13-8/h2-4H,1H3,(H3,11,12,13,14)

InChI Key

OJTYZXWFABEZOI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC(=NN2)N)F

Origin of Product

United States

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